molecular formula C13H11ClF3N3OS B2601947 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile CAS No. 339106-44-4

2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B2601947
CAS No.: 339106-44-4
M. Wt: 349.76
InChI Key: NIURWWJPRSTLBW-SOFGYWHQSA-N
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Description

2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile is a complex organic molecule. It has applications in various fields, particularly in medicinal chemistry, due to its diverse reactivity and functional group composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile typically involves the following steps:

  • Synthesis of the Intermediate: : This usually involves creating the 3-chloro-5-(trifluoromethyl)-2-pyridine thiol. This intermediate is often synthesized from the corresponding pyridine derivative through chlorination and subsequent substitution reactions.

  • Formation of the Thioester: : The intermediate 3-chloro-5-(trifluoromethyl)-2-pyridine thiol is then converted into the corresponding thioester by reacting it with acetyl chloride under mild conditions.

  • Coupling Reaction: : The thioester is then coupled with 3-(dimethylamino)acrylonitrile through a base-catalyzed reaction, forming the final compound.

Industrial Production Methods

Industrial-scale production of this compound would follow similar steps, optimized for yield and efficiency. Typically, large reactors and controlled environments are used to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, often with oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions might involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can undergo substitution reactions due to the presence of the pyridine and acrylonitrile groups.

Common Reagents and Conditions

  • Oxidation: : Performed in aqueous or organic solvents with appropriate oxidizing agents.

  • Reduction: : Conducted in dry ether or similar solvents to prevent moisture interference.

  • Substitution: : Typically carried out in polar solvents like DMSO or DMF, under controlled temperatures to ensure selective reactions.

Major Products Formed

  • Oxidation: : Forms sulfoxides or sulfones.

  • Reduction: : Leads to amines or alcohols.

  • Substitution: : Produces a variety of substituted acrylonitrile and pyridine derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in catalytic cycles.

  • Material Science: : Employed in the synthesis of functional polymers.

Biology

  • Biological Probes: : Utilized in studying biochemical pathways due to its reactive groups.

  • Drug Design: : Acts as a core structure in the development of new pharmacologically active compounds.

Medicine

  • Antimicrobial Agents: : Research into its derivatives as potential antimicrobial agents.

  • Cancer Research: : Evaluated for its effects on cancer cell lines due to its unique chemical structure.

Industry

  • Chemical Sensors: : Incorporated in the design of sensors for detecting environmental pollutants.

  • Agriculture: : Potential use in the development of new agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets in cells, such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity to these targets, potentially disrupting normal cellular functions. The exact pathways can vary depending on its specific applications, but often involve inhibition or modification of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine

  • 2-Acetyl-3-(dimethylamino)acrylonitrile

  • 2-Pyridinethiol

Uniqueness

2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile is unique due to the combination of its functional groups. The trifluoromethyl group adds significant electron-withdrawing power, enhancing reactivity. The presence of both pyridine and acrylonitrile moieties allows for diverse chemical interactions and applications, making it a versatile compound in research and industrial applications.

By exploring these multifaceted aspects, we gain a deeper appreciation for this complex and intriguing compound.

Properties

IUPAC Name

(2E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(dimethylaminomethylidene)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3OS/c1-20(2)6-8(4-18)11(21)7-22-12-10(14)3-9(5-19-12)13(15,16)17/h3,5-6H,7H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIURWWJPRSTLBW-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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